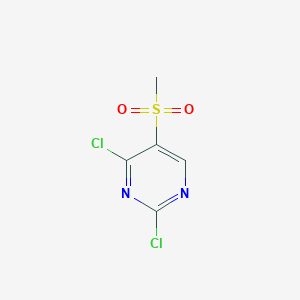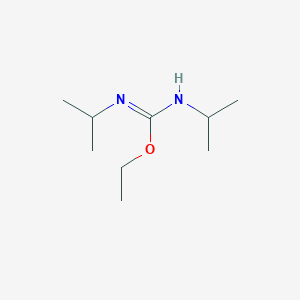
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is a complex organometallic compound that features a titanium ion coordinated with cyclopenta-1,3-diene and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of carbanide;cyclopenta-1,3-diene;titanium(4+) involves its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanocene dichloride: Another titanium-based organometallic compound with similar catalytic properties.
Cyclopentadienyl titanium trichloride: Shares the cyclopentadienyl ligand but differs in its oxidation state and reactivity.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific ligand combination and oxidation state, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C12H16Ti |
|---|---|
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Kanonische SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)









![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)


